molecular formula C14H10F4N4O2 B5599591 4-fluoro-N-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide

4-fluoro-N-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide

Cat. No. B5599591
M. Wt: 342.25 g/mol
InChI Key: YWQBHWBNYPOXKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Design and Synthesis: The design and synthesis of related compounds, like MGCD0103, involve the selective inhibition of histone deacetylases (HDACs) at submicromolar concentrations, demonstrating potential as an anticancer drug (Zhou et al., 2008).

Molecular Structure Analysis

  • Crystal Structure: A crystal of a similar compound, 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide, has been characterized, highlighting the molecular packing influenced by hydrogen bonds (Deng, Xiao-yan, Peng, Hao, He, Hong-wu, 2013).

Chemical Reactions and Properties

  • Chemical Reactions: The synthesis of trifluoromethylated analogues of dihydroorotic acid using 4-(Trifluoromethyl)pyrimidin-2(1H)-ones highlights the complex chemical reactions related to such compounds (Sukach et al., 2015).

Physical Properties Analysis

  • Solubility and Thermal Stability: Studies on fluoro-polyimides derived from related compounds indicate significant aspects of solubility, thermal stability, and hygrothermal stability, which could be reflective of the physical properties of the compound (Xie et al., 2001).

Chemical Properties Analysis

  • Intermolecular Interactions: The structural systematics and conformational analyses of fluoro-N-(pyridyl)benzamides, similar to the compound , reveal insights into physicochemical correlations, polymorphism, and isomorphous relationships, emphasizing the impact of molecular interactions on chemical properties (Mocilac et al., 2012).

Scientific Research Applications

Synthesis of Analogues and Derivatives

  • The compound has been involved in the synthesis of trifluoromethylated 4,5-dihydroorotic acid analogues, showcasing its utility in creating new molecular structures with potential biological activities. The synthesis leverages Michael-like 1,4-conjugate hydrocyanation adducts from 4-(trifluoromethyl)pyrimidin-2(1H)-ones, highlighting the compound's role in facilitating novel chemical reactions (Sukach et al., 2015).

Drug Development and Metabolism Studies

  • It has been a focus in the development and metabolism studies of Flumatinib, an antineoplastic tyrosine kinase inhibitor for treating chronic myelogenous leukemia. Research into its metabolites in patients reveals insights into the drug's metabolic pathways, offering a basis for optimizing therapeutic efficacy and safety profiles (Gong et al., 2010).

Material Science Applications

  • This compound's derivatives have been synthesized for creating soluble fluoro-polyimides, indicating its significance in developing new materials with excellent thermal stability, low moisture absorption, and high hygrothermal stability. This application underscores its potential in electronics and aerospace industries for creating robust materials (Xie et al., 2001).

Medicinal Chemistry and Synthesis

  • The compound plays a crucial role in medicinal chemistry, where its derivatives are explored for fluorination protocols. Such studies are pivotal for drug discovery, offering routes to synthetically useful functional groups that can be incorporated into drug molecules to enhance their properties (Wang et al., 2009).

Antimicrobial Research

  • In antimicrobial research, derivatives containing the fluoro-benzamide moiety have shown significant activity against various bacterial and fungal strains. This application reveals the compound's potential as a scaffold for developing new antimicrobial agents (Desai et al., 2013).

properties

IUPAC Name

4-fluoro-N-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4N4O2/c1-7-6-10(14(16,17)18)20-12(19-7)22-13(24)21-11(23)8-2-4-9(15)5-3-8/h2-6H,1H3,(H2,19,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQBHWBNYPOXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)NC(=O)C2=CC=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Urea, 1-(4-fluorobenzoyl)-3-(4-methyl-6-trifluoromethylpyrimidin-2-yl)-

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